9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
Scientific Research Applications
Synthetic Approaches and Structural Studies
Synthesis Techniques : Studies demonstrate various synthetic methods for creating compounds with complex structures that might share synthetic pathways or structural motifs with the compound of interest. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions showcases techniques applicable in the synthesis of similarly complex molecules (Sañudo et al., 2006).
Crystal Structures : The investigation into the crystal structures of compounds with cyclohexane rings, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, provides insights into the molecular conformations that could be relevant for understanding the spatial arrangement of "9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" (Rao et al., 2014).
Potential Applications in Scientific Research
Therapeutic Lead Compounds : Analogous compounds have been explored for their potential therapeutic applications. For instance, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity have been studied for use in oncology, indicating a potential area of application for the compound in drug development and diagnostic imaging (Abate et al., 2011).
Material Science : The synthesis and characterization of monomers with benzoxazine and coumarin rings, such as 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, provide a glimpse into the potential use of the compound for the development of novel materials through photodimerization reactions and thermal curing processes, which could have implications in coatings, adhesives, and other polymeric materials (Kiskan & Yagcı, 2007).
properties
IUPAC Name |
9-cyclohexyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-27-21-10-6-5-9-17(21)20-14-28-24-18(23(20)26)11-12-22-19(24)13-25(15-29-22)16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAODMXORITUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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